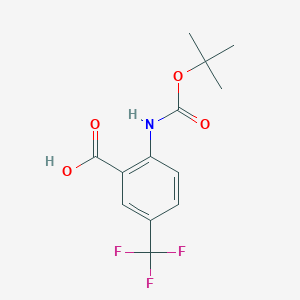

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-(trifluoromethyl)benzoic acid.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.

Coupling Reaction: The Boc-protected amino group is then coupled with the 5-(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time and waste production.

Analyse Des Réactions Chimiques

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling: Reagents like DIC or DCC are used for coupling reactions, often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Major Products

Amides and Esters: Coupling reactions with amines or alcohols yield amides or esters, respectively.

Free Amino Acid: Deprotection of the Boc group yields the free amino acid derivative.

Applications De Recherche Scientifique

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.

Protein-Ligand Interactions: The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-(trifluoromethyl)benzoic acid: Lacks the Boc protection, making it more reactive but less stable.

2-((tert-Butoxycarbonyl)amino)benzoic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

5-(Trifluoromethyl)benzoic acid: Lacks the amino group, limiting its use in peptide synthesis.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the Boc-protected amino group and the trifluoromethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid, often abbreviated as Boc-amino-TFMBA, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective in biological systems. This article reviews the biological activity of Boc-amino-TFMBA, focusing on its synthesis, pharmacodynamics, and potential therapeutic applications.

- Molecular Formula : C15H18F3N2O4

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

Synthesis

The synthesis of Boc-amino-TFMBA typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of a trifluoromethyl group at the 5-position of the benzoic acid moiety. Various synthetic routes have been explored, including palladium-catalyzed cross-coupling reactions and other organic transformations that allow for the selective introduction of functional groups while maintaining high yields and purity .

Anti-inflammatory Effects

Boc-amino-TFMBA has been investigated for its anti-inflammatory properties. Studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. For instance, a related compound, 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid, has shown significant anti-inflammatory and antiplatelet aggregation activities .

Pharmacokinetics

Pharmacokinetic studies indicate that Boc-amino-TFMBA exhibits favorable absorption and distribution characteristics in vivo. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Research involving stereoselective metabolism has highlighted differences in pharmacokinetics among enantiomers of similar compounds, suggesting that chirality may play a crucial role in their biological activity .

Anticancer Potential

Emerging evidence suggests that Boc-amino-TFMBA may possess anticancer properties. Compounds with trifluoromethyl groups have been associated with improved potency against various cancer cell lines due to their ability to interact with specific molecular targets involved in tumor growth and metastasis. For example, studies on related trifluoromethyl-containing drugs have shown synergistic effects when combined with other chemotherapeutic agents .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anti-inflammatory activity through COX inhibition in vitro. |

| Study 2 | Investigated pharmacokinetic profiles showing enhanced absorption due to lipophilicity. |

| Study 3 | Explored anticancer effects in vitro, indicating potential for further development as an anticancer agent. |

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKKGJIKDGSCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567274 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141940-29-6 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.